Cyperin

Description

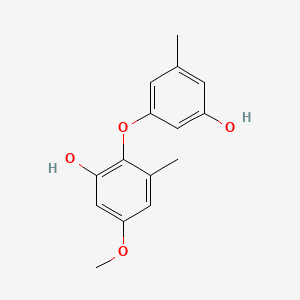

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZLMLLYMPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955330 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33716-82-4 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 - 122.5 °C | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Antibacterial Action of Cyperin: A Review of Available Evidence and a Guide to the Mechanisms of Diphenyl Ethers

This guide, therefore, addresses the broader, well-documented class of diphenyl ethers to provide a relevant and technically detailed overview of their antibacterial properties. We will explore the current understanding of how these compounds exert their effects on bacteria, supported by available data and experimental methodologies.

The Antibacterial Landscape of Diphenyl Ethers

Diphenyl ethers, a class of aromatic compounds characterized by two phenyl rings linked by an ether bond, have emerged as a significant source of potential antibacterial agents.[1][2] These compounds are predominantly isolated from natural sources like fungi and marine sponges.[3][4][5] Their antibacterial activity is most pronounced against Gram-positive bacteria, although some have shown efficacy against Gram-negative strains.

Core Mechanism of Action: Disruption of Bacterial Cell Membrane Homeostasis

The primary mechanism by which antibacterial diphenyl ethers are understood to function is through the disruption of the bacterial cell membrane. This interaction leads to a loss of membrane integrity and function, ultimately resulting in bacterial cell death.

One study on the diphenyl ether rhexocercosporin D, isolated from the endophytic fungus Rhexocercosporidium sp. Dzf14, demonstrated that it exerts a rapid bactericidal effect by compromising the homeostasis of the cell membrane. This disruption of the membrane's physical integrity and electrochemical potential is a key element of its antibacterial action.

Below is a conceptual workflow illustrating the investigation of a diphenyl ether's effect on the bacterial cell membrane.

Caption: Experimental workflow for elucidating the membrane-disrupting mechanism of diphenyl ethers.

Structure-Activity Relationship

Research into various diphenyl ether compounds has revealed that their antibacterial efficacy is closely tied to their chemical structure. For instance, the presence of a prenyl group has been identified as a critical factor for the antibacterial activity of certain diphenyl ethers. Furthermore, studies on polybrominated diphenyl ethers (PBDEs) isolated from marine sponges have demonstrated that the pattern of bromine and hydroxyl substitutions on the phenyl rings significantly influences their potency and spectrum of activity.

Quantitative Data on Antibacterial Activity of Diphenyl Ethers

While specific data for "Cyperin" is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several other diphenyl ether derivatives against various bacterial strains. This data provides a quantitative perspective on the potential efficacy of this class of compounds.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Rhexocercosporin D | Clavibacter michiganensis | 2 | |

| Rhexocercosporin D | Bacillus subtilis | 4 | |

| Aspesicol derivative 6 | Staphylococcus aureus | 4 | |

| Aspesicol derivatives 4, 5, 9 | Staphylococcus aureus | 8 | |

| Polybrominated Diphenyl Ether 9 | Escherichia coli | 3.1 | |

| Polybrominated Diphenyl Ether 11 | Escherichia coli | 12.5 | |

| Dicationic indolyl diphenyl ether 7a | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | |

| Dicationic indolyl diphenyl ether 7j | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent |

Experimental Protocols for Investigating Antibacterial Mechanisms

To facilitate further research into diphenyl ethers, this section outlines detailed methodologies for key experiments used to determine their mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum:

-

Culture bacteria in an appropriate broth medium overnight at 37°C.

-

Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, in fresh broth.

-

-

Compound Dilution:

-

Prepare a stock solution of the diphenyl ether in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Membrane Permeability Assay

Objective: To assess the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Protocol (SYTOX Green Uptake Assay):

-

Bacterial Preparation:

-

Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.

-

-

Assay Setup:

-

In a 96-well black plate, add the bacterial suspension.

-

Add SYTOX Green nucleic acid stain to a final concentration of 1-5 µM. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

-

-

Compound Addition:

-

Add the diphenyl ether compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

-

Measurement:

-

Measure the fluorescence intensity immediately and at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.

-

Signaling Pathway Analysis

While no specific signaling pathways have been definitively linked to the action of diphenyl ethers, a general approach to investigate this would involve transcriptomic or proteomic analysis.

Protocol (RNA-Sequencing):

-

Treatment:

-

Expose mid-log phase bacterial cultures to a sub-lethal concentration (e.g., 0.5x MIC) of the diphenyl ether for a defined period.

-

-

RNA Extraction:

-

Harvest the bacterial cells and extract total RNA using a commercial kit.

-

Ensure the removal of DNA by DNase treatment.

-

-

Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA).

-

Construct a cDNA library from the remaining mRNA.

-

Sequence the library using a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to the bacterial reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to the diphenyl ether.

-

Use pathway analysis tools (e.g., KEGG) to determine if the differentially expressed genes are enriched in specific signaling or metabolic pathways.

-

Proposed Signaling Pathway of Diphenyl Ether Action

Based on the evidence that diphenyl ethers primarily target the bacterial cell membrane, a proposed logical pathway of their action is depicted below. This is a hypothetical model based on the known effects of membrane-damaging agents.

References

- 1. The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial diphenyl ether production induced by co-culture of Aspergillus nidulans and Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenyl ethers from endophytic fungus Rhexocercosporidium sp. Dzf14 and their antibacterial activity by affecting homeostasis of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cyperin: A Technical Guide to its Discovery, Isolation, and Characterization from Ascochyta cypericola

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyperin, a diphenyl ether phytotoxin produced by the fungal pathogen Ascochyta cypericola, presents a compelling subject for natural product research and herbicide development. Its targeted mode of action, the inhibition of enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid biosynthesis, distinguishes it from many broad-spectrum herbicides. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal cultivation, compound extraction and purification, and bioactivity assessment. Quantitative data are summarized for clarity, and key experimental workflows and the compound's mechanism of action are visually represented through diagrams generated using Graphviz (DOT language). This document serves as a foundational resource for researchers seeking to explore the potential of this compound and other natural products in the development of novel, targeted agrochemicals and pharmaceuticals.

Introduction

Ascochyta cypericola is a plant pathogenic fungus known to produce a variety of secondary metabolites, some of which exhibit significant biological activity. Among these, this compound (C₁₅H₁₆O₄), a diphenyl ether, has garnered attention for its phytotoxic properties.[1] The discovery of this compound from a fungal source highlights the vast and largely untapped reservoir of bioactive compounds within the microbial kingdom. Understanding the methodologies for isolating and characterizing such compounds is crucial for advancing natural product-based drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its isolation, purification, and the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₄ | PubChem |

| IUPAC Name | 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | PubChem |

| Molecular Weight | 260.28 g/mol | PubChem |

| Appearance | Solid | PubChem |

| Melting Point | 121.5 - 122.5 °C | PubChem |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Ascochyta cypericola, and the subsequent isolation, purification, and characterization of this compound.

Fungal Cultivation and this compound Production

The successful production of this compound hinges on providing optimal growth conditions for Ascochyta cypericola.

3.1.1. Culture Media and Conditions

Ascochyta species can be cultivated on various media to promote the production of secondary metabolites. While specific yields for this compound from Ascochyta cypericola are not extensively documented, related studies on Ascochyta species suggest the use of the following media:

-

Potato Dextrose Agar/Broth (PDA/PDB): A common medium for fungal growth.

-

Czapek-Dox Agar/Broth: A defined medium that can be supplemented to enhance secondary metabolite production.

-

Rice Medium: A solid-state fermentation substrate that often stimulates the production of a diverse array of fungal metabolites.

Protocol for Cultivation:

-

Inoculation: Inoculate the chosen sterile medium with a pure culture of Ascochyta cypericola. For liquid cultures, use a mycelial plug from a fresh agar plate. For solid-state fermentation, inoculate sterile, moistened rice with the fungus.

-

Incubation: Incubate the cultures at 25-28°C in the dark. Liquid cultures should be incubated with shaking (e.g., 150 rpm) to ensure proper aeration. Solid-state cultures should be incubated in a humidified chamber.

-

Monitoring: Monitor the cultures for growth and signs of secondary metabolite production, which may include changes in the color of the mycelium or the medium. The optimal incubation time for this compound production needs to be determined empirically but typically ranges from 14 to 21 days for related fungal metabolites.

Extraction and Isolation of this compound

The extraction process is designed to efficiently recover this compound from the fungal biomass and/or the culture filtrate.

Protocol for Extraction:

-

Harvesting: For liquid cultures, separate the mycelium from the culture broth by filtration. For solid-state cultures, the entire rice medium containing the fungal biomass is used for extraction.

-

Solvent Extraction:

-

Culture Filtrate: Extract the filtered broth with an equal volume of a non-polar organic solvent such as ethyl acetate three times.

-

Mycelium/Solid Medium: Dry the mycelial biomass or the solid rice culture, grind it into a fine powder, and extract with ethyl acetate or a similar solvent using maceration or Soxhlet extraction.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. Chromatographic techniques are employed to purify this compound.

Protocol for Purification:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the fractions enriched with this compound to reverse-phase HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient, such as water-acetonitrile or water-methanol.

-

Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.

-

Collect the peak corresponding to this compound and verify its purity.

-

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.

Biological Activity and Mechanism of Action

This compound exhibits phytotoxic activity, making it a potential candidate for herbicide development.

Phytotoxicity Assay

The herbicidal potential of this compound can be quantified through phytotoxicity assays.

Protocol for Seed Germination and Seedling Growth Inhibition Assay:

-

Test Species: Select a panel of relevant plant species, including both monocots and dicots.

-

Preparation of Test Solutions: Prepare a series of dilutions of purified this compound in a suitable solvent (e.g., DMSO or ethanol) and then in distilled water to achieve the final test concentrations. A solvent control should be included.

-

Assay Setup:

-

Place a set number of seeds of the test plant on a filter paper in a petri dish.

-

Add a defined volume of the this compound test solution or control solution to each petri dish.

-

Seal the petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.

-

-

Data Collection: After a specified period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) for each parameter and plant species.

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

This compound's primary molecular target is the enzyme enoyl-acyl carrier protein reductase (ENR), a crucial component of the type II fatty acid synthesis pathway in plants and bacteria.

Protocol for ENR Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain purified ENR from a plant or bacterial source. The substrate, typically crotonoyl-CoA, and the cofactor, NADH, are commercially available.

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate buffer (pH 7.5).

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADH, and varying concentrations of this compound (dissolved in DMSO).

-

Initiate the reaction by adding the ENR enzyme.

-

Start the enzymatic reaction by adding the substrate, crotonoyl-CoA.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis: Calculate the initial reaction rates at different this compound concentrations. Determine the IC₅₀ value for the inhibition of ENR activity.

Visualizations

Diagrams created using the DOT language to illustrate key processes.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cyperin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyperin is a naturally occurring diphenyl ether found in certain fungi, such as Ascochyta cypericola and Zopfia sp.[1]. It has garnered interest in the scientific community for its notable biological activities, including phytotoxic, antibacterial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and agricultural science.

Chemical Structure and Physicochemical Properties

This compound is characterized by a diphenyl ether core structure. Its systematic IUPAC name is 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol. The key identifiers and physicochemical properties of this compound are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | PubChem |

| Molecular Formula | C₁₅H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 260.28 g/mol | PubChem |

| CAS Number | 33716-82-4 | --INVALID-LINK--[1] |

| SMILES | CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | PubChem |

| InChI | InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | PubChem |

| InChIKey | KXXZLMLLYMPYJE-UHFFFAOYSA-N | PubChem |

| Physicochemical Property | Value | Source |

| Physical State | Solid | --INVALID-LINK--[1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | --INVALID-LINK--[1] |

Pharmacological and Biological Properties

This compound exhibits a range of biological activities, with its phytotoxic effects being the most well-characterized. The primary mechanism of its phytotoxicity is the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR), a key player in fatty acid biosynthesis in plants and bacteria.

| Biological Activity | Assay | Target/Organism | IC₅₀ Value | Source |

| Phytotoxicity | Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition | Arabidopsis thaliana | 89 µM | --INVALID-LINK--, --INVALID-LINK-- |

| Phytotoxicity | Root Growth Inhibition | Arabidopsis thaliana seedlings | 38.4 µM | --INVALID-LINK--, --INVALID-LINK-- |

| Phytotoxicity | Leaf Necrosis | Panel of nine plant species | Induces necrosis | --INVALID-LINK--, --INVALID-LINK-- |

Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

Enoyl-acyl carrier protein reductase (ENR) is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway found in bacteria and the plastids of plants. This pathway is responsible for the elongation of fatty acid chains. By inhibiting ENR, this compound disrupts the production of essential fatty acids, leading to a breakdown in cell membrane integrity and ultimately, cell death. This targeted action makes ENR an attractive target for the development of novel herbicides and antimicrobial agents. The inhibition of ENR by this compound is a light-independent process.

Mechanism of this compound's phytotoxic action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of ENR.

Methodology:

-

Enzyme Preparation: Recombinant ENR from Arabidopsis thaliana is expressed and purified.

-

Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified ENR enzyme, the substrate (e.g., crotonoyl-CoA or crotonoyl-ACP), and the cofactor NADH in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Reaction Monitoring: The activity of ENR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the ENR activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for ENR inhibition assay.

Plant Root Growth Inhibition Assay

Objective: To quantify the phytotoxic effect of this compound on plant root growth.

Methodology:

-

Plant Material: Seeds of a model plant, such as Arabidopsis thaliana, are surface-sterilized.

-

Growth Medium: The sterilized seeds are plated on a sterile solid growth medium (e.g., Murashige and Skoog medium) in Petri dishes containing a range of concentrations of this compound. A control plate without this compound is also prepared.

-

Incubation: The plates are incubated vertically in a growth chamber under controlled conditions of light and temperature to allow for root growth.

-

Measurement: After a defined period (e.g., 7-10 days), the primary root length of the seedlings is measured.

-

IC₅₀ Determination: The concentration of this compound that causes a 50% reduction in root growth compared to the control (IC₅₀) is determined.

Leaf Necrosis Assay

Objective: To qualitatively assess the ability of this compound to induce tissue death in plants.

Methodology:

-

Plant Material: Leaves are detached from various plant species.

-

Treatment: A small, standardized wound is made on the leaf surface. A solution of this compound at a specific concentration is applied directly to the wound site. A control treatment with the solvent alone is also performed.

-

Incubation: The treated leaves are kept in a humid environment to prevent desiccation.

-

Observation: The leaves are observed over several days for the development of necrotic lesions (tissue death) around the application site. The size and severity of the necrosis are recorded.

Conclusion

This compound is a fungal metabolite with significant biological activities, most notably its phytotoxicity stemming from the inhibition of enoyl-acyl carrier protein reductase. This detailed technical guide provides a foundation for further research into its potential applications. The provided experimental protocols offer a starting point for the evaluation of this compound and its analogs in various biological systems. Future investigations could focus on elucidating the specific molecular interactions between this compound and its target enzyme, exploring its potential as a lead compound for the development of novel herbicides or antibacterial agents, and further characterizing its anti-inflammatory and antioxidant properties. The lack of information on its effects on specific signaling pathways presents an open area for future research.

References

The Enigmatic Path to Cyperin: A Technical Guide to Fungal Diphenyl Ether Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise biosynthetic pathway of the phytotoxin Cyperin remains to be fully elucidated, significant strides have been made in understanding the biosynthesis of structurally related fungal diphenyl ethers. This technical guide consolidates the current knowledge on the enzymatic machinery and molecular logic that fungi employ to construct these complex natural products. We delve into the key enzyme families, including non-reducing polyketide synthases (NRPKSs) and cytochrome P450 monooxygenases, and present the leading proposed biosynthetic routes. This document provides researchers with a foundational understanding of the probable pathways to this compound and other fungal diphenyl ethers, supported by detailed experimental protocols derived from studies on analogous systems and quantitative data from heterologous expression experiments. The included visualizations of these pathways and experimental workflows offer a clear roadmap for future research and bioengineering efforts in the field of fungal natural product discovery and development.

Introduction: The Challenge of Fungal Diphenyl Ether Biosynthesis

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, diphenyl ethers represent a class of compounds with significant agricultural and pharmaceutical potential. This compound, a phytotoxin produced by several plant pathogenic fungi, is a notable example. However, the biosynthetic pathway responsible for its creation has not yet been fully characterized. This guide provides an in-depth look at the likely enzymatic steps involved, drawing parallels from recently elucidated pathways of other fungal diphenyl ethers. Understanding these pathways is crucial for harnessing the biosynthetic potential of fungi to produce novel bioactive compounds for drug development and other applications.

Proposed Biosynthetic Pathways for Fungal Diphenyl Ethers

Current research suggests three primary routes for the biosynthesis of the diphenyl ether scaffold in fungi. It is plausible that the biosynthesis of this compound follows one of these models.

Pathway I: Direct Dimerization by a Non-Reducing Polyketide Synthase (NRPKS)

The most direct proposed route involves a specialized non-reducing polyketide synthase (NRPKS). This megaenzyme is hypothesized to catalyze the iterative condensation of acetate units to form two polyketide chains and, remarkably, to directly forge the ether linkage between them, forming a dimeric intermediate. This is then followed by tailoring steps, such as decarboxylation, to yield the final diphenyl ether product.

Pathway II: Oxidative Rearrangement of a Benzophenone Intermediate

A second route involves the initial synthesis of a benzophenone precursor, which is then subjected to an oxidative rearrangement to form the diphenyl ether bond. This key transformation is thought to be catalyzed by a copper-dependent oxidase. The benzophenone precursor itself is likely derived from a polyketide pathway.

Pathway III: Multi-Enzyme Cascade from a Didepside Precursor

Recent groundbreaking research has uncovered a third, more complex pathway in the fungus Preussia isomera. This pathway initiates with the synthesis of a didepside (an ester-linked dimer of two phenolic acid units) by an NRPKS. This didepside then undergoes a series of transformations catalyzed by a cascade of enzymes, including a cytochrome P450 monooxygenase, a decarboxylase, and a tyrosinase, to ultimately form the diphenyl ether structure. Given the prevalence of cytochrome P450s in fungal secondary metabolism, this pathway represents a strong candidate for the biosynthesis of many diphenyl ethers, potentially including this compound.

Key Enzymes in Diphenyl Ether Biosynthesis

The biosynthesis of fungal diphenyl ethers relies on a consortium of enzymes, each playing a critical role in constructing the final molecule.

-

Non-Reducing Polyketide Synthases (NRPKSs): These large, multi-domain enzymes are responsible for the assembly of the polyketide backbone from simple acyl-CoA precursors. In the context of diphenyl ether biosynthesis, they are not only responsible for chain assembly but, in some cases, also for the crucial dimerization and ether bond formation steps.

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is renowned for its ability to catalyze a wide range of oxidative reactions. In diphenyl ether biosynthesis, CYPs are implicated in hydroxylation, epoxidation, and the oxidative coupling reactions that can lead to the formation of the ether linkage.

-

Oxidases and Dehydrogenases: Various other oxidoreductases, including copper-dependent oxidases and tyrosinases, are proposed to play key roles in the oxidative steps of diphenyl ether formation, particularly in the rearrangement of intermediates.

-

Decarboxylases: These enzymes are responsible for the removal of carboxyl groups from intermediates, a common tailoring step in polyketide biosynthesis that contributes to the final structure of the diphenyl ether.

-

Methyltransferases: The addition of methyl groups, catalyzed by methyltransferases, is another common tailoring reaction that adds to the structural diversity of fungal natural products.

Quantitative Data from Heterologous Expression Studies

The heterologous expression of fungal biosynthetic gene clusters in well-characterized host organisms, such as Saccharomyces cerevisiae and Aspergillus oryzae, is a powerful tool for elucidating biosynthetic pathways and for producing novel compounds. The following tables summarize the yields of diphenyl ether precursors and related polyketides from such studies.

Table 1: Yields of Orsellinic Acid Derivatives from Heterologous Expression of Preussia isomera Polyketide Synthases in Saccharomyces cerevisiae

| Polyketide Synthase | Product | Isolated Yield (mg/L) |

| Preu3 | 3-Methylorsellinic Acid | 96.2 |

| Preu6 | Lecanoric Acid (a didepside) | 162.2 |

Data from heterologous expression in S. cerevisiae BJ5464-NpgA after 72 hours of cultivation in YPD medium.

Table 2: Yield of a Novel Diphenyl Ether from Heterologous Expression of the dpe Gene Cluster from Preussia isomera in Aspergillus oryzae

| Product | Yield (mg/L) |

| Novel Diphenyl Ether (Compound 8) | 259.8 ± 15.9 |

Data from heterologous expression in A. oryzae NSAR1.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of fungal diphenyl ether biosynthesis, based on established protocols.

Heterologous Expression of a Fungal Polyketide Synthase Gene Cluster in Saccharomyces cerevisiae

This protocol describes the general steps for expressing a fungal PKS gene in a yeast host.

1. Vector Construction:

- The full-length coding sequence of the target PKS gene is amplified from fungal cDNA.

- The amplified gene is cloned into a yeast expression vector (e.g., YEpADH2p-FLAG-URA) under the control of a strong constitutive or inducible promoter.

- The construct is verified by restriction digestion and Sanger sequencing.

2. Yeast Transformation:

- The expression plasmid is transformed into a suitable S. cerevisiae strain (e.g., BJ5464-NpgA) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

- Transformants are selected on appropriate synthetic complete dropout medium (e.g., lacking uracil).

3. Fermentation and Extraction:

- Positive transformants are grown in a suitable liquid medium (e.g., YPD) at 30°C with shaking for 72-96 hours.

- The culture broth is extracted with an equal volume of ethyl acetate.

- The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

4. Product Analysis:

- The crude extract is dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

- The identity of the product is confirmed by comparison of its retention time, UV spectrum, and mass spectrum with those of an authentic standard, if available, or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Tyrosinase Activity Assay

This protocol is for determining the activity of a tyrosinase enzyme, such as DpeH from the Preussia isomera diphenyl ether biosynthetic pathway.

1. Reagents:

- Phosphate buffer (50 mM, pH 6.8)

- L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in phosphate buffer)

- Mushroom tyrosinase solution (as a positive control, 1000 units/mL in phosphate buffer)

- Purified DpeH enzyme solution

- 96-well microplate

2. Assay Procedure:

- To each well of the microplate, add 160 µL of phosphate buffer.

- Add 20 µL of the purified DpeH enzyme solution or the tyrosinase positive control. For a negative control, add 20 µL of buffer.

- Pre-incubate the plate at 25°C for 10 minutes.

- Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

- Immediately measure the absorbance at 475 nm in a microplate reader in kinetic mode, with readings taken every minute for 20-30 minutes.

3. Data Analysis:

- Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

- One unit of tyrosinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of dopachrome per minute under the specified conditions.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways and a general experimental workflow for heterologous expression.

Caption: Proposed biosynthetic pathway for diphenyl ethers via a multi-enzyme cascade.

Caption: General experimental workflow for heterologous expression and characterization.

Conclusion and Future Directions

The biosynthesis of this compound and other fungal diphenyl ethers is a complex process involving a fascinating interplay of enzymes. While the exact pathway to this compound remains an open question, the elucidation of analogous pathways provides a strong foundation for future research. The continued application of genome mining, heterologous expression, and in vitro enzymatic assays will undoubtedly lead to a complete understanding of how fungi construct these valuable molecules. This knowledge will not only be of fundamental scientific interest but will also pave the way for the bioengineering of novel diphenyl ether derivatives with improved or novel biological activities, offering exciting opportunities for drug discovery and development.

References

Phytotoxic Effects of Allelochemicals on Cyperus rotundus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyperus rotundus L., commonly known as purple nutsedge, is a highly invasive perennial weed that poses a significant threat to agricultural productivity worldwide. Its remarkable persistence is attributed to its extensive network of tubers and rhizomes, as well as its allelopathic capabilities. This technical guide provides an in-depth analysis of the phytotoxic effects of chemical constituents, herein referred to under the umbrella term "Cyperin" for the purpose of this paper, on Cyperus rotundus itself, a phenomenon known as autotoxicity. This guide summarizes key quantitative data, details experimental protocols for assessing phytotoxicity, and visualizes the underlying biochemical mechanisms and experimental workflows. The information presented is intended to support researchers and professionals in the development of novel, targeted bioherbicides for the effective management of this tenacious weed.

Introduction

The invasive nature of Cyperus rotundus necessitates the exploration of innovative and sustainable control strategies. One promising avenue of research is the investigation of the plant's own chemical arsenal for self-regulation and its potential exploitation for bioherbicidal purposes. C. rotundus produces a variety of secondary metabolites, primarily phenolic compounds and terpenoids, which exhibit significant phytotoxicity.[1] These compounds are released into the environment through root exudation, volatilization, and the decomposition of plant residues, effectively inhibiting the germination and growth of competing plants and, notably, its own seedlings and tubers.[1][2]

This guide focuses on the autotoxic effects of these compounds, collectively termed "this compound," on C. rotundus. Understanding the mechanisms and quantitative impact of this autotoxicity is crucial for the development of nature-inspired herbicides that are both effective and environmentally benign.

Quantitative Data on Phytotoxic Effects

The phytotoxic effects of C. rotundus extracts have been quantified in numerous studies, primarily focusing on other plant species. However, the underlying principles of dose-dependent inhibition are applicable to its autotoxicity. The following tables summarize representative data on the inhibitory effects of C. rotundus extracts on weed germination and growth, which can be extrapolated to understand its autotoxic potential.

Table 1: Effect of Cyperus rotundus Tuber Residues on the Dry Weight of Jute (Chorchorus olitorius) and Barnyard Grass (Echinochloa crus-galli) [3][4]

| Treatment (g of tuber residues/kg of soil) | Jute Dry Weight Reduction (%) | Barnyard Grass Dry Weight Reduction (%) |

| 20 | 45.3 | 28.7 |

| 40 | 62.1 | 41.5 |

| 60 | 78.4 | 52.3 |

| 80 | 86.0 | 58.3 |

Table 2: Allelopathic Effect of Aqueous Extracts of Cyperus rotundus on Germination and Seedling Growth of Soybean (Glycine max)

| Extract Concentration (%) | Germination Index (GI) Reduction (%) | Seedling Length Reduction (%) | Seedling Dry Weight Reduction (%) |

| 5 | 15.2 | 10.5 | 8.3 |

| 10 | 28.4 | 22.1 | 17.6 |

| 15 | 41.7 | 35.8 | 29.4 |

| 20 | 55.3 | 48.2 | 41.9 |

| 25 | 68.9 | 61.5 | 55.1 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the phytotoxic effects of C. rotundus extracts.

Preparation of Aqueous Extracts

This protocol is adapted from studies investigating the allelopathic effects of C. rotundus.

-

Plant Material Collection: Collect fresh and healthy tubers or aerial parts of Cyperus rotundus.

-

Washing and Drying: Thoroughly wash the plant material with tap water to remove soil and debris, followed by a final rinse with distilled water. Air-dry the material in the shade at room temperature for 10-15 days.

-

Grinding: Grind the dried plant material into a fine powder using an electric blender.

-

Extraction: Soak 100g of the powder in 1000 mL of distilled water (1:10 w/v) in a sterile flask.

-

Incubation: Keep the flask on a shaker at 120 rpm for 24 hours at room temperature.

-

Filtration: Filter the extract through several layers of cheesecloth followed by Whatman No. 1 filter paper to obtain a clear solution. This is considered the 100% stock solution.

-

Dilution: Prepare a series of dilutions (e.g., 5%, 10%, 15%, 20%, 25%) from the stock solution using distilled water.

Seed Germination and Seedling Growth Bioassay

This is a standard laboratory bioassay to evaluate the phytotoxicity of plant extracts.

-

Sterilization: Surface sterilize the seeds of the test plant (e.g., Cyperus rotundus seeds or tubers) by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.

-

Petri Dish Preparation: Place two layers of sterile Whatman No. 1 filter paper in sterile Petri dishes (9 cm diameter).

-

Treatment Application: Moisten the filter paper with 5 mL of the respective extract concentration or distilled water (as a control).

-

Seed Placement: Arrange a pre-determined number of sterilized seeds (e.g., 20) evenly on the filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 12h light/12h dark).

-

Data Collection:

-

Germination: Count the number of germinated seeds daily for a specified period (e.g., 7-14 days). A seed is considered germinated when the radicle emerges to a certain length (e.g., 2 mm).

-

Seedling Growth: After the incubation period, measure the root and shoot length of a random sample of seedlings from each Petri dish.

-

Biomass: Determine the fresh weight of the seedlings. Then, dry the seedlings in an oven at 70°C for 48 hours to determine the dry weight.

-

-

Calculation of Phytotoxicity Indices:

-

Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100

-

Inhibition Percentage: ((Control - Treatment) / Control) x 100 for each parameter (germination, root length, shoot length, biomass).

-

Visualization of Pathways and Workflows

Experimental Workflow for Phytotoxicity Bioassay

The following diagram illustrates the general workflow for conducting a phytotoxicity bioassay of Cyperus rotundus extracts.

Proposed Signaling Pathway for Phytotoxic Effects

The primary mechanism of phytotoxicity induced by C. rotundus allelochemicals is believed to be the generation of oxidative stress. The following diagram illustrates this proposed signaling pathway.

Conclusion

The autotoxic properties of Cyperus rotundus present a compelling case for the exploration of its allelochemicals as a source of novel bioherbicides. The dose-dependent inhibitory effects on germination and seedling growth, mediated primarily through the induction of oxidative stress, highlight a promising avenue for developing targeted and sustainable weed management strategies. Further research should focus on isolating and identifying the most potent phytotoxic compounds within C. rotundus extracts and elucidating the precise molecular targets and signaling cascades involved in their mode of action. Such efforts will be instrumental in translating the natural defense mechanisms of this resilient weed into practical and effective solutions for modern agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Allelopathic behaviour of Cyperus rotundus L. on both Chorchorus olitorius (broad leaved weed) and Echinochloa crus-galli (grassy weed) associated with soybean [plantprotection.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antibacterial Spectrum of Cyperin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of compounds derived from the plant genus Cyperus, often referred to generally as "Cyperin compounds." The focus of this document is to consolidate the existing scientific data on the efficacy of these phytochemicals against a range of pathogenic bacteria, detail the experimental methodologies used for these assessments, and to elucidate the current understanding of their mechanism of action.

Executive Summary

Phytochemicals extracted from Cyperus species, particularly Cyperus rotundus, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Various extracts, including ethanolic, methanolic, and essential oils, have shown significant inhibitory effects. The primary mechanisms of action appear to involve the disruption of the bacterial cell membrane and wall, leading to increased permeability and subsequent cell death. The data presented herein supports the potential of Cyperus-derived compounds as a source for the development of novel antimicrobial agents.

Antibacterial Spectrum: Quantitative Data

The antibacterial efficacy of various Cyperus rotundus extracts has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition (ZOI) data from multiple studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

| Bacterial Strain | Extract Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | Ethanolic | 250 - 500 | - | [1] |

| Staphylococcus aureus (Ampicillin-Resistant) | Ethanolic | 500 | - | [2] |

| Streptococcus mutans | Alcoholic | 1.56% (v/v) | 25% (v/v) | [3] |

| Streptococcus pneumoniae | Ethanolic | 62.5 | - | [2] |

| Bacillus subtilis | - | - | - | |

| Escherichia coli | - | >5000 | - | [4] |

| Pseudomonas aeruginosa | Methanolic | 3125 | - | |

| Aggregatibacter actinomycetemcomitans | Alcoholic | 3.12% (v/v) | 12.5% (v/v) | |

| Salmonella enteritidis | Ethyl Acetate | 2500 | - |

Note: Direct comparison of values should be done with caution due to variations in extraction methods and experimental protocols across different studies.

Zone of Inhibition (ZOI)

The ZOI is the area around an antimicrobial disk or well where bacterial growth is inhibited. The diameter of this zone is indicative of the susceptibility of the microorganism to the tested compound.

| Bacterial Strain | Extract Type | Concentration | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Ethanolic | - | 31 | |

| Staphylococcus aureus | Ethanolic | - | 8 | |

| Staphylococcus aureus | Chloroform | - | 16.24 ± 0.11 | |

| Bacillus subtilis | Ethanolic | - | 30 | |

| Escherichia coli | Ethanolic | - | 19 | |

| Escherichia coli | Chloroform | - | 4.12 ± 0.22 | |

| Pseudomonas aeruginosa | Ethanolic | - | 20 | |

| Salmonella typhi | - | - | - | |

| Shigella flexneri | Chloroform | - | 13.11 ± 0.15 | |

| Klebsiella pneumoniae | Chloroform | - | 10.14 ± 0.19 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the antibacterial activity of Cyperus extracts.

Preparation of Plant Extracts

-

Collection and Preparation : Fresh rhizomes of Cyperus rotundus are collected, washed thoroughly with sterile water, and shade-dried at room temperature. The dried rhizomes are then ground into a fine powder.

-

Solvent Extraction : A specific weight of the powdered plant material (e.g., 50g) is subjected to extraction with a suitable solvent (e.g., ethanol, methanol, chloroform) in a Soxhlet apparatus for a specified duration (e.g., 48 hours).

-

Concentration : The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

Storage : The dried extract is stored at 4°C until further use.

Agar Well Diffusion Assay

This method is widely used for preliminary screening of antibacterial activity.

-

Media Preparation : Mueller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri plates.

-

Inoculum Preparation : A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from an overnight culture of the test bacterium.

-

Inoculation : The surface of the MHA plates is uniformly swabbed with the prepared bacterial inoculum.

-

Well Preparation : Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

-

Application of Extract : A defined volume (e.g., 50-100 µL) of the plant extract at a known concentration is added to each well.

-

Controls : A positive control (a standard antibiotic) and a negative control (the solvent used for extraction) are included on each plate.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

Measurement : The diameter of the zone of inhibition around each well is measured in millimeters.

Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the extracts.

-

Preparation of Extract Dilutions : Serial two-fold dilutions of the plant extract are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation : A standardized bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Each well containing the extract dilution is inoculated with the bacterial suspension.

-

Controls : A positive control (broth with inoculum, no extract) and a negative control (broth only) are included.

-

Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is determined as the lowest concentration of the extract that shows no visible turbidity (bacterial growth). A growth indicator like resazurin can be used for clearer results.

Mechanism of Action

The antibacterial effects of compounds from Cyperus rotundus are attributed to a variety of phytochemicals, including flavonoids, alkaloids, and terpenoids. The primary mechanism of action involves the disruption of the bacterial cell's structural integrity and key cellular processes.

A key study on ampicillin-resistant Staphylococcus aureus revealed that C. rotundus extract leads to damage of the peptidoglycan layer and the cytoplasmic membrane. This damage increases the permeability of the cell membrane, leading to leakage of intracellular components and ultimately cell death. Furthermore, the essential oil of C. rotundus has been shown to induce an apoptosis-like pathway in S. aureus, in addition to causing membrane disruption. Some compounds within the extract may also act as β-lactamase inhibitors, which would explain the synergistic effect observed when combined with β-lactam antibiotics like ampicillin.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

Caption: Proposed antibacterial mechanism of Cyperus rotundus extract.

Caption: Experimental workflow for assessing antibacterial activity.

Conclusion

The compounds derived from Cyperus species, particularly Cyperus rotundus, present a promising area for the discovery and development of new antibacterial agents. The broad-spectrum activity, coupled with a mechanism of action that targets fundamental bacterial structures, suggests their potential utility against drug-resistant pathogens. Further research should focus on the isolation and characterization of the specific bioactive compounds and more detailed investigations into their molecular targets and signaling pathways.

References

- 1. ijcmas.com [ijcmas.com]

- 2. The Synergy and Mode of Action of Cyperus rotundus L. Extract Plus Ampicillin against Ampicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Toxicity and inhibitory effects of Cyperus rotundus extract on Streptococcus mutans, Aggregatibacter actinomycetemcomitans and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antioxidant Potential of Diphenyl Ether Compounds: A Technical Guide for Researchers

Introduction

Diphenyl ethers, a class of organic compounds characterized by two phenyl rings linked by an oxygen atom, have garnered significant attention in the scientific community for their diverse biological activities. While historically recognized for their use as flame retardants and heat transfer agents, a growing body of research has unveiled their potential as potent antioxidants. This technical guide provides an in-depth exploration of the antioxidant properties of diphenyl ether compounds, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding of their mechanism of action and potential therapeutic applications.

Quantitative Antioxidant Activity of Diphenyl Ether Compounds

The antioxidant capacity of diphenyl ether derivatives has been evaluated using various in vitro assays. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from prominent studies, providing a comparative overview of their potency.

Table 1: Antioxidant Activity of Marine-Derived Diphenyl Ether Compounds

| Compound | Source Organism | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | Dysidea granulosa | - | - | [1] |

| 2-(2',4'-dibromophenoxy)-3,4,5-tribromophenol | Dysidea granulosa | - | - | [1] |

| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Dysidea spp. | - | - | [1] |

| Unidentified Diphenyl Ether | Aspergillus carneus | 19.3 | - | [2] |

Note: A lower IC50 value indicates higher antioxidant activity. "-" indicates data not available.

Table 2: Antioxidant Activity of Synthetic Diphenyl Ether Analogues

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mg) | Reference |

| Compound 1 (Specific structure not detailed in source) | - | - | - | [3] |

| Compound 2 (Specific structure not detailed in source) | - | - | - | |

| Compound 6 (Specific structure not detailed in source) | Potent activity, comparable to Trolox | - | - |

Note: A lower IC50 value indicates higher antioxidant activity. "-" indicates data not available.

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is paramount. This section provides detailed methodologies for the most commonly employed assays in the study of diphenyl ether compounds.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol), spectrophotometric grade

-

Test compounds (diphenyl ether derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the diphenyl ether compounds and the positive control in methanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or ethanol)

-

Test compounds (diphenyl ether derivatives)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve the diphenyl ether compounds and the positive control in methanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard solution to 190 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds (diphenyl ether derivatives)

-

Ferrous sulfate (FeSO₄) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare a series of concentrations of the diphenyl ether compounds and ferrous sulfate in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Absorbance Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as mM Fe(II) equivalents per mg of the compound.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂⁻•), which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to a colored formazan product is inhibited by the antioxidant.

Materials:

-

Tris-HCl buffer (16 mM, pH 8.0)

-

Nitroblue tetrazolium (NBT) solution (50 µM)

-

NADH solution (78 µM)

-

Phenazine methosulfate (PMS) solution (10 µM)

-

Test compounds (diphenyl ether derivatives)

-

Positive control (e.g., Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of Tris-HCl buffer, 50 µL of NBT solution, and 50 µL of the sample or standard solution at various concentrations.

-

Initiation of Reaction: Add 50 µL of NADH solution to the mixture.

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated using the formula for the DPPH assay. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant or, in some cases, pro-oxidant effects of diphenyl ether compounds are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutic strategies.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Some diphenyl ether compounds, particularly polybrominated diphenyl ethers (PBDEs), have been shown to induce oxidative stress, which in turn can activate the Nrf2-mediated antioxidant response as a protective mechanism.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis in response to various stimuli, including oxidative stress. Exposure to certain diphenyl ethers, such as BDE-47, has been shown to induce oxidative stress, leading to the activation of the p38 MAPK pathway, which can subsequently trigger apoptosis. This highlights a pro-oxidant mechanism where diphenyl ethers can induce cellular damage.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and immune responses. Oxidative stress is a known activator of the NF-κB pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes. The interplay between diphenyl ether-induced oxidative stress and the NF-κB pathway is an important area of research, as it can determine whether these compounds exhibit pro-inflammatory or anti-inflammatory properties.

Structure-Activity Relationship (SAR) of Diphenyl Ether Antioxidants

The antioxidant activity of diphenyl ether compounds is intricately linked to their chemical structure. Several key structural features have been identified to influence their radical scavenging and reducing capabilities.

-

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the phenyl rings are critical. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. The ortho- and para-positions of hydroxyl groups are particularly favorable for radical scavenging due to the stability of the resulting phenoxy radical through resonance.

-

Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy (-OCH₃) or alkyl groups, can also increase antioxidant activity by stabilizing the phenoxy radical.

-

Steric Hindrance: Bulky substituents near the hydroxyl groups can sometimes hinder the interaction with free radicals, thereby reducing antioxidant activity.

-

Halogenation: In the case of PBDEs, the degree and position of bromine substitution significantly impact their biological effects, often leading to increased toxicity and the induction of oxidative stress rather than direct antioxidant activity.

A thorough understanding of these SARs is essential for the rational design and synthesis of novel diphenyl ether derivatives with enhanced antioxidant properties and reduced toxicity for potential therapeutic applications.

Conclusion

Diphenyl ether compounds represent a diverse class of molecules with a spectrum of biological activities, including significant antioxidant potential. This guide has provided a comprehensive overview of their quantitative antioxidant data, detailed experimental protocols for their evaluation, and an exploration of the key signaling pathways they modulate. The structure-activity relationship insights further offer a roadmap for the future design of more potent and safer diphenyl ether-based antioxidants. Continued research in this area holds promise for the development of novel therapeutic agents for oxidative stress-related diseases.

References

Cyperin: A Potential Herbicidal Agent - A Technical Guide

Abstract

This technical guide provides an in-depth overview of Cyperin and the herbicidal potential of compounds derived from the Cyperus genus, particularly Cyperus rotundus. It is intended for researchers, scientists, and drug development professionals in the agrochemical sector. This document details the mechanisms of action, presents quantitative efficacy data from various studies, outlines detailed experimental protocols for replication and further research, and visualizes key pathways and workflows. The primary focus is on the natural diphenyl ether, this compound, and its role as a protoporphyrinogen oxidase (PPO) inhibitor, supplemented by an analysis of the broader allelopathic effects of Cyperus extracts, which induce oxidative stress in target weeds. While specific herbicidal IC50 values for isolated this compound are not widely published, this guide compiles and presents the substantial body of evidence supporting the herbicidal activity of its source extracts.

Introduction

The relentless pursuit of novel and sustainable weed management strategies has intensified interest in natural compounds as alternatives to synthetic herbicides. Allelopathy, the chemical inhibition of one plant by another, offers a rich source of bioactive molecules with herbicidal potential. Cyperus rotundus L. (purple nutsedge), ironically one of the world's most invasive weeds, is a prolific producer of such allelochemicals.[1][2][3][4] Among the cocktail of compounds it releases are various phenolic acids and volatile terpenes that disrupt the growth of neighboring plants.[1]

A key compound of interest is This compound , a natural diphenyl ether that has been identified as a phytotoxin. Its primary mechanism of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways. This guide will first delve into the PPO inhibition pathway and then explore the synergistic mechanism of oxidative stress induced by the broader spectrum of allelochemicals present in C. rotundus extracts.

Mechanisms of Herbicidal Action

The herbicidal activity of this compound and Cyperus extracts is multifaceted, primarily revolving around two distinct but complementary mechanisms: the inhibition of Protoporphyrinogen Oxidase (PPO) and the induction of widespread oxidative stress.

Primary Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound, as a diphenyl ether, belongs to a class of herbicides that target protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthesis of both chlorophyll and heme.

The Inhibition Pathway:

-

Enzyme Inhibition: this compound binds to and inhibits the PPO enzyme located in the chloroplast.

-

Substrate Accumulation: This blockage prevents the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Consequently, PPGIX accumulates and leaks from the chloroplast into the cytoplasm.

-

Cytoplasmic Oxidation: In the cytoplasm, PPGIX is rapidly oxidized to PPIX by a non-enzymatic process.

-

Photosensitization and Oxidative Damage: The resulting accumulation of PPIX, a potent photosensitizer, interacts with light and oxygen to generate highly reactive singlet oxygen (¹O₂).

-

Cell Death: This singlet oxygen initiates lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, cell death, which manifests as necrotic lesions on the plant tissue.

Caption: Protoporphyrinogen Oxidase (PPO) inhibition pathway by this compound.

Secondary Mechanism: Induction of Oxidative Stress

Allelochemicals released from C. rotundus, including a variety of phenolic compounds, can induce secondary oxidative stress in target plants. This process involves the overproduction of Reactive Oxygen Species (ROS).

The Oxidative Stress Pathway:

-

Allelochemical Exposure: Phenolic compounds (e.g., ferulic, caffeic, p-coumaric acids) from C. rotundus are absorbed by the target plant.

-

ROS Production: These compounds disrupt cellular processes, leading to an imbalance between the production and scavenging of ROS, such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).

-

Antioxidant System Overwhelm: While plants have enzymatic (e.g., SOD, CAT) and non-enzymatic antioxidant systems to neutralize ROS, high concentrations of allelochemicals can overwhelm these defenses.

-

Cellular Damage: Uncontrolled ROS levels lead to oxidative damage to lipids, proteins, and DNA, impairing cell function.

-

Growth Inhibition: The cumulative cellular damage disrupts critical physiological processes, including germination and seedling growth, ultimately leading to phytotoxicity.

Caption: Oxidative stress pathway induced by C. rotundus allelochemicals.

Quantitative Data on Herbicidal Efficacy

Table 1: Herbicidal Effects of Cyperus rotundus Aqueous Extracts on Various Plant Species

| Target Species | Extract Source | Concentration | Observed Effect | % Inhibition / Reduction | Reference |

| Maize (Zea mays) | Rhizome | 5 g in 12 hrs extract | Seed Germination | 66.0% | |

| Maize (Zea mays) | Rhizome | 10 g in 12 hrs extract | Plumule Length | Max inhibition (0.034 cm) | |

| Lettuce (Lactuca sativa) | Whole Plant | 20% | Germination | Significant Inhibition | |

| Lettuce (Lactuca sativa) | Whole Plant | 20% | Dry Weight | Significant Inhibition | |

| Alfalfa (Medicago sativa) | Leaves | 20% | Seed Germination | Significant Inhibition | |

| Alfalfa (Medicago sativa) | Leaves | 20% | Radicle Growth | Significant Inhibition | |

| Soybean (Glycine max) | Tuber | 25% | Germination Index | Significant Decrease | |

| Soybean (Glycine max) | Tuber | 25% | Seedling Length | Significant Decrease | |

| Jute (Chorchorus olitorius) | Tuber Residue | 80 g/kg soil | Dry Weight | 86.0% | |